Home > Products > Screening Compounds P116483 > Tri-substituted purine derivative 1
Tri-substituted purine derivative 1 -

Tri-substituted purine derivative 1

Catalog Number: EVT-10968309
CAS Number:
Molecular Formula: C26H30FN7O3S
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Tri-substituted purine derivative 1 is a significant compound in the field of medicinal chemistry, particularly known for its potential therapeutic applications. This compound belongs to a class of purines that have been extensively studied for their biological activities, including anticancer and antimicrobial properties. The tri-substituted purine derivatives are characterized by substitutions at specific positions on the purine ring, which can influence their biological activity and pharmacological properties.

Source

The synthesis of tri-substituted purine derivatives has been reported in various studies, showcasing different methodologies and applications. Notably, one-pot synthesis methods have been developed to create a range of these compounds efficiently. For instance, a recent study highlighted a metal-free oxidative coupling process that allows the generation of diverse purine analogues with promising biological activities against parasitic infections .

Classification

Tri-substituted purine derivative 1 can be classified within the broader category of purine derivatives, which includes various structural modifications that enhance their biological effectiveness. These compounds are often categorized based on their substituents and functional groups attached to the purine core, influencing their interaction with biological targets.

Synthesis Analysis

Methods

The synthesis of tri-substituted purine derivative 1 typically involves several key methodologies:

  1. One-Pot Synthesis: A novel approach has been reported that combines primary alkoxides with diaminopyrimidines under oxidative conditions to form Schiff bases, which subsequently undergo cyclocondensation to yield the desired purine derivatives .
  2. Alkylation Reactions: Another method involves the alkylation of existing purine compounds using alkyl halides under basic conditions. This method allows for regioselective substitutions at the N-7 and N-9 positions of the purine ring, leading to a mixture of products that can be purified through chromatographic techniques .
  3. Microwave-Assisted Synthesis: Microwave irradiation has been employed to facilitate reactions that would otherwise require prolonged heating, improving yields and reducing reaction times significantly .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature, solvent choice (commonly dimethylformamide or pyridine), and the stoichiometry of reagents. Purification steps typically involve crystallization or chromatography to isolate the final product in high purity.

Molecular Structure Analysis

Structure

The molecular structure of tri-substituted purine derivative 1 features a bicyclic structure characteristic of purines, with substitutions at specific positions (C-2, C-6, and C-9). The exact nature of these substitutions can vary depending on the synthetic route used.

Data

Key structural data includes:

  • Molecular Formula: Varies depending on specific substituents.
  • Molecular Weight: Typically around 518 g/mol for certain derivatives.
  • Melting Point: Reported melting points range from 116 °C to 170 °C depending on the specific derivative synthesized .
Chemical Reactions Analysis

Reactions

Tri-substituted purine derivatives participate in various chemical reactions:

  1. Oxidative Coupling: This reaction involves forming new bonds through oxidation processes, crucial for generating complex structures from simpler precursors .
  2. Alkylation: Alkylation reactions allow for the introduction of alkyl groups into the purine structure, enhancing its biological activity .
  3. Cyclocondensation: This reaction leads to the formation of new cyclic structures from linear precursors, contributing to the final ring structure characteristic of purines .

Technical Details

The efficiency of these reactions often depends on factors such as solvent choice and reaction time. For example, using larger amide solvents has been shown to promote higher yields in certain synthetic pathways .

Mechanism of Action

Process

The mechanism by which tri-substituted purine derivative 1 exerts its biological effects typically involves interaction with specific molecular targets within cells:

  1. Antitumor Activity: These compounds have been shown to induce apoptosis in cancer cells by interfering with cell cycle regulation. For instance, one derivative was found to cause cell cycle arrest at the S-phase in HL-60 cells .
  2. Trypanocidal Activity: Some derivatives exhibit activity against Trypanosoma brucei, suggesting potential as therapeutic agents for diseases like sleeping sickness .

Data

In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating that structural modifications significantly impact biological activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tri-substituted purine derivatives are often white solids.
  • Solubility: Solubility varies based on substituents but is generally higher in organic solvents like dimethylformamide.

Chemical Properties

  • Stability: These compounds are typically stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Spectroscopic Data: Characteristic peaks in infrared spectroscopy (e.g., N-H stretching around 3455 cm1^{-1}) help identify functional groups present in the molecule .
Applications

Tri-substituted purine derivative 1 has numerous scientific applications:

  • Anticancer Research: Many derivatives are being explored as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation.
  • Antimicrobial Agents: Certain derivatives have shown promise against bacterial and protozoan infections, making them candidates for further pharmacological evaluation.
  • Drug Development: The versatility in modifying the purine structure allows for tailored drug design aimed at specific therapeutic targets.
Synthetic Methodologies for Trisubstituted Purine Scaffolds

One-Pot Multicomponent Assembly Strategies

One-pot multicomponent reactions have emerged as powerful tools for constructing complex trisubstituted purine libraries with enhanced atom economy and reduced purification steps. A particularly innovative approach involves the amide-controlled, one-pot synthesis starting from 4-alkylamino-5-amino-6-chloropyrimidines, primary alkoxides, and N,N-dimethylamides. This reaction proceeds via competing pathways dictated by the steric bulk of the amide component. When smaller amides like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAC) are employed, the reaction follows Pathway A, where the amide reacts with the alkoxide to generate an alkoxyiminium ion intermediate. This electrophile undergoes cyclo-condensation with the diaminopyrimidine, resulting in purines with the C8 substituent (R¹) derived from the amide [1].

Conversely, Pathway B dominates when sterically hindered amides (N,N-dimethylpropanamide or larger) are utilized. Under these conditions, an unexpected metal-free oxidative coupling occurs between the primary alkoxide and the exocyclic amine of the pyrimidine. This forms a Schiff base intermediate, which subsequently undergoes annulation to yield purines with the C8 substituent (R²) originating from the alcohol component. The reaction exhibits remarkable versatility, as demonstrated by the synthesis of diverse analogs, including two compounds with significant trypanocidal activity (IC₅₀ < 5 μM) derived from each pathway [1]. The critical dependence on amide size is illustrated in Table 1.

Table 1: Influence of Amide and Alcohol Sterics on One-Pot Purine Synthesis Pathway

Amide (R¹)Alcohol (R²OH)Major Product TypeC8 Substituent OriginYield Range (%)
N,N-Dimethylformamide (H)Benzyl AlcoholAAmide (H)75-92
N,N-Dimethylacetamide (Me)Benzyl AlcoholAAmide (Me)70-85
N,N-Dimethylpropionamide (Et)EthanolAAmide (Et)68-80
N,N-Dimethylpropionamide (Et)Benzyl AlcoholBAlcohol (Bn)60-75
N,N-Dimethylisobutyramide (iPr)Benzyl AlcoholBAlcohol (Bn)55-70
N,N-Dimethylbenzamide (Ph)Benzyl AlcoholBAlcohol (Bn)50-65

Regioselective Alkylation Techniques at N9 Position

Achieving regiocontrol during alkylation of purine precursors is paramount for generating homogeneous N9-substituted products, as N7 isomers often exhibit divergent biological properties. The cornerstone of this strategy involves exploiting the subtle differences in nucleophilicity and steric environment at the N7 and N9 positions of 2,6-dichloropurine or 6-chloropurine scaffolds. Alkylation under controlled conditions (e.g., using alkyl halides in dimethylformamide at 0°C to room temperature, often with inorganic bases like potassium carbonate) typically yields mixtures favoring the thermodynamically preferred N9-alkylated isomer over the N7-alkylated byproduct (commonly in a 4:1 ratio) [6].

Advanced nuclear magnetic resonance (NMR) techniques, particularly HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy, are indispensable for unambiguous structural assignment of these regioisomers. Key diagnostic correlations differentiate the isomers: In N9-alkylated purines, H8 shows cross-peaks with C5 (~145-146 ppm) and C3a (~153 ppm). Conversely, in N7-alkylated isomers, H8 correlates with C6a (~121-122 ppm) and C5 (~150 ppm) [6]. Subsequent synthetic steps leverage this N9 regioselectivity, as nucleophilic substitutions at C6 and C2 proceed efficiently only from the N9-alkylated precursors. The choice of alkyl halide (R³-X) significantly impacts both reaction efficiency and the physicochemical properties of the final trisubstituted purine, with options ranging from simple methyl and ethyl halides to complex functionalized alkyl bromides and iodides [7].

Table 2: Regioselectivity in Purine N-Alkylation with Different Alkyl Halides

Alkyl Halide (R³-X)SolventBaseTemp (°C)N9:N7 RatioN9-Isomer Yield (%)
Benzyl BromideDimethylformamidePotassium Carbonate0 - 254:165-75
IodomethaneDimethylformamideSodium Hydride05:170-80
3-BromopropanolTetrahydrofuranCesium Carbonate253.5:160-70
Allyl BromideAcetonitrileDiisopropylethylamine254.2:168-78
6-BromohexanoateDimethylformamidePotassium Carbonate253:155-65

Nucleophilic Aromatic Substitution Optimization at C2 and C6

The differential reactivity of halogen atoms at the C2, C6, and C8 positions of the purine ring system enables sequential and regiocontrolled nucleophilic aromatic substitution (SNAr), which is fundamental for installing diverse substituents. C6 is the most electron-deficient position due to the flanking nitrogen atoms (N1 and N3), rendering its chlorine atom highly susceptible to displacement by various nucleophiles under mild conditions (typically 25-50°C). Common nucleophiles include primary and secondary amines (e.g., benzylamine, morpholine, piperazine), alkoxides, and thiols. The reaction generally employs polar aprotic solvents (1-butanol, dimethylformamide, dimethyl sulfoxide) and mild bases (diisopropylethylamine, triethylamine, or occasionally potassium carbonate), achieving high yields (73–99%) within hours [6] [1].

In contrast, C2 halogen displacement demands significantly harsher conditions due to reduced electrophilicity. Traditional heating under reflux for extended periods (24-40 hours) often leads to decomposition and moderate yields. Microwave irradiation has revolutionized this step, enabling efficient substitution within 60-90 minutes at 135-150°C. For example, coupling 6-(benzylamino)-2-chloro-9-alkylpurines with benzylamine in 1-butanol containing diisopropylethylamine under microwave irradiation furnishes 2,6,9-trisubstituted purines in 43–95% yield [6]. The solvent polarity significantly influences the reaction rate and outcome; dimethyl sulfoxide often accelerates C2 substitutions compared to 1-butanol or toluene. Furthermore, electron-withdrawing groups on the purine ring, particularly at C6 (e.g., aryl amino groups), further activate the C2 position towards nucleophilic attack.

Metal-Free Oxidative Coupling Approaches

A significant breakthrough in trisubstituted purine synthesis involves metal-free oxidative methodologies, circumventing the need for expensive or toxic transition metal catalysts. The discovery of an oxidative pathway (Pathway B) in the amide-controlled synthesis revealed a novel mechanism. This pathway initiates with the base-mediated oxidation of a primary alkoxide (e.g., benzyl alkoxide, generated in situ from sodium hydride and benzyl alcohol) by atmospheric oxygen. The resulting aldehyde then condenses with the 5-amino group of the 4-alkylamino-5-amino-6-chloropyrimidine precursor, forming a Schiff base intermediate. This key intermediate was isolated and characterized when bulky reactants (e.g., N,N-dimethylbenzamide, benzyl alkoxide, and 5-amino-4-benzylamino-6-chloropyrimidine) were used, providing definitive evidence for the mechanism [1].

The Schiff base undergoes intramolecular cyclization via attack of the N4-alkylamino group on the imine carbon, generating an unstable 7,8-dihydropurine intermediate. A second oxidative aromatization step, also mediated by oxygen under basic conditions, completes the synthesis of the fully aromatic trisubstituted purine. The essential role of molecular oxygen was confirmed by control experiments: reactions performed under an inert argon atmosphere in the absence of amides failed to produce the purine product. Conversely, replacing benzyl alcohol with benzaldehyde under similar conditions successfully yielded the purine, corroborating the aldehyde's role as the key cyclo-condensation agent in this metal-free route [1]. This approach offers an environmentally benign alternative for generating C8-substituted purines directly from readily available alcohols.

Solid-Phase Combinatorial Library Generation

Solid-phase synthesis provides unparalleled advantages for generating large combinatorial libraries of trisubstituted purines, enabling rapid diversification, simplified purification (via filtration), and automation potential. The core strategy involves anchoring a purine precursor bearing a handle (e.g., carboxylic acid, hydroxyl, or amine) onto a functionalized resin. Wang resin (hydroxyl-functionalized polystyrene) and Rink amide resin are frequently employed supports [5].

A representative solid-phase route involves three key steps: First, anchoring a 2,6-dichloro-9H-purine-8-carboxylic acid derivative or a 6-chloro-2-fluoro-9H-purine derivative onto the resin via ester or amide linkage. Second, sequential nucleophilic substitutions are performed while the purine remains tethered. Typically, the most reactive C6 position is addressed first, often using primary amines dissolved in dimethylformamide or dimethyl sulfoxide, sometimes with mild heating (40-60°C). The C2 position is then functionalized under more forcing conditions, potentially utilizing microwave irradiation while the compound is resin-bound. Finally, cleavage from the solid support under acidic (e.g., trifluoroacetic acid/dichloromethane mixtures) or nucleophilic conditions releases the desired trisubstituted purine into solution. This approach allows for the incorporation of significant diversity at R¹ (from resin attachment or initial alkylation), R² (from C6 SNAr), and R³ (from C2 SNAr), enabling the synthesis of hundreds to thousands of analogs for high-throughput screening campaigns [5] [7].

Table 3: Solid-Phase Synthesis Strategy for Trisubstituted Purine Libraries

StepReactionTypical Reagents/ConditionsPurposeDiversity Element
1. Resin LoadingEsterification/Amidation2,6-Dichloropurine-8-acetic acid, DIC/DMAP, Dichloromethane; 25°C, 12-24hAnchor purine scaffoldR¹ (Linker chemistry)
2a. N9 Alkylation (Optional)SN2 AlkylationAlkyl halide (R³-X), DBU, Dimethylformamide; 25-60°C, 2-12hInstall N9 substituentR³ (Alkyl, benzyl, functionalized alkyl)
2b. C6 SubstitutionNucleophilic Aromatic SubstitutionAmine (H₂N-R²), Diisopropylethylamine, Dimethylformamide or 1-Butanol; 40-80°C, 4-12hInstall C6 substituentR² (Aryl, alkylamino, piperazinyl)
2c. C2 SubstitutionNucleophilic Aromatic SubstitutionAmine (H₂N-R⁴), Diisopropylethylamine, Dimethylformamide; Microwave 120-150°C, 30-90 minInstall C2 substituentR⁴ (Aryl, alkylamino, bulky amines)
3. Cleavage & ReleaseAcidolysis / TransesterificationTrifluoroacetic Acid:Dichloromethane (1:1) or 20% Hexafluoroisopropanol/Dichloromethane; 1-2h, 25°CRelease final productN/A

Properties

Product Name

Tri-substituted purine derivative 1

IUPAC Name

2-[2-[(4-cyclohexylphenyl)methylamino]-6-(4-fluoroanilino)purin-9-yl]ethyl sulfamate

Molecular Formula

C26H30FN7O3S

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C26H30FN7O3S/c27-21-10-12-22(13-11-21)31-24-23-25(34(17-30-23)14-15-37-38(28,35)36)33-26(32-24)29-16-18-6-8-20(9-7-18)19-4-2-1-3-5-19/h6-13,17,19H,1-5,14-16H2,(H2,28,35,36)(H2,29,31,32,33)

InChI Key

SDEPDOGWVAMEDD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)CNC3=NC(=C4C(=N3)N(C=N4)CCOS(=O)(=O)N)NC5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.